rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol

Description

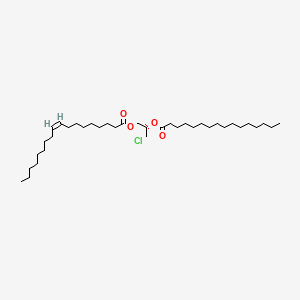

rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is a chlorinated diacylglycerol derivative with a molecular formula of C₃₇H₆₉ClO₄ and a molecular weight of 613.39 g/mol . Structurally, it features:

- A palmitoyl group (C16:0 saturated fatty acid) at the sn-2 position.

- An oleoyl group (C18:1 monounsaturated fatty acid) at the sn-1 position.

- A chlorine atom at the sn-3 position.

This compound is primarily used as a reference standard in food safety research to quantify 3-monochloropropanediol (3-MCPD) esters, which are process contaminants formed during the refining of edible oils . Its racemic (rac) configuration indicates an equal mixture of stereoisomers, which may influence its physicochemical and biological behavior .

Properties

Molecular Formula |

C37H69ClO4 |

|---|---|

Molecular Weight |

613.4 g/mol |

IUPAC Name |

[(2S)-3-chloro-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 |

InChI Key |

RMBOEEVDXVEBFI-QEJMHMKOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic and oleic acids. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under reflux conditions to drive the esterification to completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acids and 3-chloropropane-1,2-diol.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: The chlorine atom in the molecule can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products:

Hydrolysis: Palmitic acid, oleic acid, and 3-chloropropane-1,2-diol.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol has several applications in scientific research:

Food Safety Analysis: It is used as a reference standard for detecting 3-MCPD esters in edible oils through techniques like liquid chromatography-tandem mass spectrometry.

Toxicological Studies: The compound is studied for its potential health effects, including its impact on renal function and reproductive health.

Analytical Chemistry: It serves as a model compound for developing and validating analytical methods for detecting contaminants in food products.

Mechanism of Action

The mechanism of action of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol involves its metabolism in the body to release 3-chloropropane-1,2-diol, which is known to exert toxic effects. The compound can induce renal tubular necrosis and affect spermatogenesis in animal models . The molecular targets and pathways involved in these effects are still under investigation, but they likely involve oxidative stress and disruption of cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol and related 3-chloropropanediol diesters:

Key Observations :

- Fatty Acid Composition: The presence of unsaturated fatty acids (e.g., oleoyl or linoleoyl) increases molecular weight slightly compared to fully saturated analogs (e.g., PAPA) but reduces thermal stability .

- Chlorine Position: Mono-chlorinated analogs (e.g., rac-1-Oleoyl-2-chloropropanediol) lack a second acyl group, altering solubility and reactivity .

- Racemic vs. Stereospecific Forms : The rac configuration may lead to different crystallization behaviors compared to enantiomerically pure forms, impacting analytical detection .

Toxicological and Regulatory Considerations

- Toxicity: PAPA (fully saturated) exhibits pronounced renal toxicity in mice, likely due to efficient hydrolysis releasing free 3-MCPD .

- Regulatory Status: The European Food Safety Authority (EFSA) mandates monitoring of 3-MCPD esters in edible oils, with a tolerable daily intake (TDI) of 2 µg/kg bw/day .

Analytical and Industrial Relevance

- Detection Methods :

- Industrial Impact :

- High levels of 3-MCPD esters are found in refined palm and olive oils, driving demand for reference standards like this compound .

Biological Activity

Rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is a synthetic compound that incorporates palmitic and oleic acid chains into a chloropropanediol backbone. Its unique structural configuration contributes to distinct physicochemical properties and biological activities, making it a subject of interest in lipid metabolism studies and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Palmitic Acid | Saturated fatty acid (C16:0) |

| Oleic Acid | Monounsaturated fatty acid (C18:1) |

| Chloropropanediol | A three-carbon alcohol with chlorine |

Synthesis

The synthesis typically involves the esterification of 3-chloropropanediol with palmitic and oleic acids, often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. Purification techniques such as column chromatography are employed to isolate the desired product, ensuring high yield and purity.

Lipid Metabolism

Research indicates that this compound may influence cellular lipid metabolism . It can be integrated into cellular membranes, potentially affecting membrane fluidity and functionality. The compound's interaction with enzymes involved in lipid metabolism suggests possible therapeutic applications for lipid-related disorders, including obesity and metabolic syndrome .

Membrane Dynamics

The incorporation of this compound into cellular membranes may modulate membrane properties, which can alter membrane permeability and fluidity. This alteration could affect cellular uptake mechanisms for drugs or nutrients, thus influencing various physiological processes .

Therapeutic Potential

Studies have explored the compound's role in various biological pathways. Although comprehensive data on its specific mechanisms of action remain limited, preliminary findings suggest potential implications in:

- Anti-inflammatory responses : It may inhibit pathways associated with inflammation.

- Tumor activity modulation : Its effects on lipid metabolism could influence tumor growth dynamics .

Study on Lipid Metabolism

A study conducted on the effects of this compound on lipid metabolism in vitro revealed that the compound significantly altered the expression levels of key enzymes involved in fatty acid oxidation. The results indicated an upregulation of peroxisome proliferator-activated receptor (PPAR) pathways, which are crucial for lipid homeostasis.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| PPAR Expression Level (Fold Change) | 1.0 | 2.5 |

| Fatty Acid Oxidation Rate (nmol/min) | 50 | 85 |

Absorption and Distribution Study

In vivo studies using Sprague-Dawley rats showed that this compound was absorbed directly and metabolized, leading to the identification of several metabolites in plasma and urine. The kinetics of absorption were measured at various time points post-administration.

| Time Point (h) | Plasma Concentration (µg/mL) | Metabolite Identified |

|---|---|---|

| 6 | 15 | Free 3-MCPD |

| 12 | 20 | Phase II Metabolite |

| 24 | 10 | Unidentified Metabolite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.